(5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.: 606955-46-8
Cat. No.: VC16134362
Molecular Formula: C18H12ClN3OS
Molecular Weight: 353.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 606955-46-8 |
|---|---|
| Molecular Formula | C18H12ClN3OS |
| Molecular Weight | 353.8 g/mol |
| IUPAC Name | (5E)-5-[(2-chlorophenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C18H12ClN3OS/c1-11-6-8-12(9-7-11)16-20-18-22(21-16)17(23)15(24-18)10-13-4-2-3-5-14(13)19/h2-10H,1H3/b15-10+ |
| Standard InChI Key | YSWDNRMPSKCZFA-XNTDXEJSSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4Cl)/SC3=N2 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=N2 |
Introduction
Synthesis Methods
The synthesis of (5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl) thiazolo[3,2-b] triazol-6(5H)-one typically involves multi-step organic synthesis techniques. Common methods include the use of batch reactors in industrial settings to control reaction parameters meticulously, ensuring high yield and purity through automated monitoring systems.
Biological Activities and Applications
Compounds similar to (5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl) thiazolo[3,2-b] triazol-6(5H)-one exhibit significant biological activities. The biological activity spectrum can include anticancer, anti-inflammatory, antimicrobial, antifungal, antioxidant, anticonvulsant, and antihypertensive properties .
| Biological Activity | Description |
|---|---|
| Anticancer | Potential anticancer properties through inhibition of specific enzymes or receptors. |
| Anti-inflammatory | May exhibit anti-inflammatory effects by modulating biochemical pathways. |
| Antimicrobial/Antifungal | Shows potential against microbial and fungal infections. |
| Antioxidant | Possesses antioxidant properties, which can protect against oxidative stress. |
| Anticonvulsant | May have anticonvulsant effects by interacting with neurological targets. |
Mechanism of Action
The mechanism of action for (5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl) thiazolo[3,2-b] triazol-6(5H)-one involves its interaction with biological targets at the molecular level. It may inhibit specific enzymes or receptors, leading to biochemical cascades that produce therapeutic effects. The precise pathways can vary based on its application.
Research Findings
Recent studies on thiazolo-triazole derivatives have highlighted their potential as anticancer agents. For instance, some compounds in this class have shown excellent anticancer properties without causing toxicity to normal cells . The structural diversity of these compounds allows for novel mechanisms of action in therapeutic applications.
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